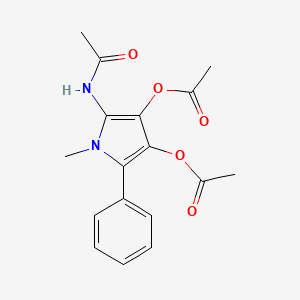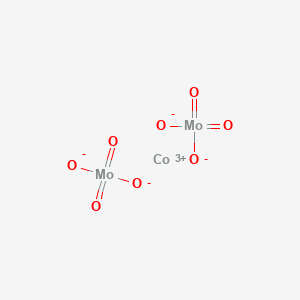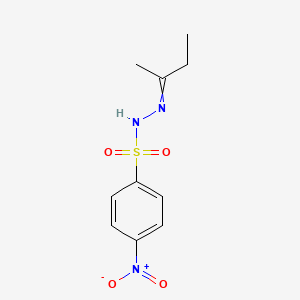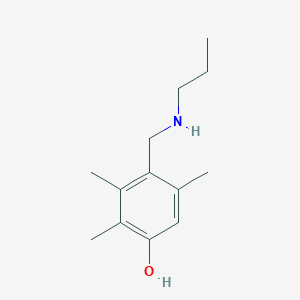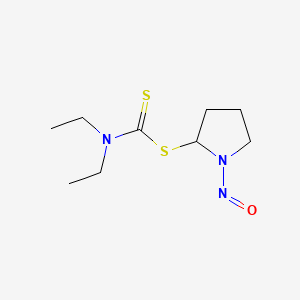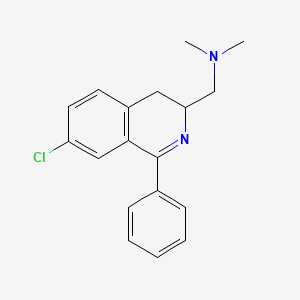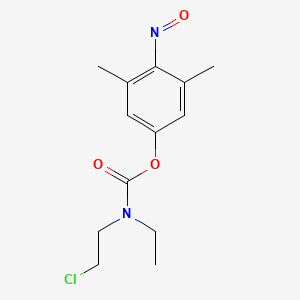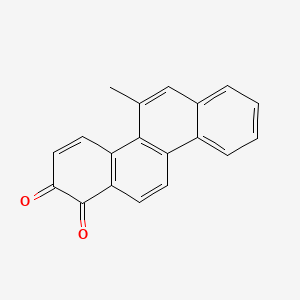
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile is an organic compound characterized by the presence of a benzonitrile group and a bis-methylsulfanyl-acryloyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile typically involves the reaction of benzonitrile derivatives with methylsulfanyl compounds under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidation-reduction reactions, nucleophilic substitution, or other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl-3,3-bis-methylsulfanyl-acryloyl)-3-propyl-thiourea: Shares similar structural features but differs in the presence of a thiourea group.
Acetic acid [3-[3,3-bis(methylthio)-1-oxoprop-2-enyl]phenyl]: Contains a similar bis-methylsulfanyl-acryloyl moiety but differs in the acetic acid group.
4-(methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2’,6-bipyridin-2-yl]phenyl}-2’,6-bipyridine: Features a similar methylsulfanyl group but has a more complex bipyridine structure.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
838871-76-4 |
|---|---|
Molekularformel |
C12H11NOS2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
3-[3,3-bis(methylsulfanyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H11NOS2/c1-15-12(16-2)7-11(14)10-5-3-4-9(6-10)8-13/h3-7H,1-2H3 |
InChI-Schlüssel |
YMMDMBWZQLOAOF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=CC(=O)C1=CC=CC(=C1)C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
